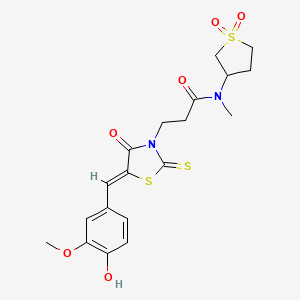

(Z)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-methylpropanamide

Description

The compound “(Z)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-methylpropanamide” is a structurally complex molecule featuring:

- A tetrahydrothiophene-1,1-dioxide moiety (sulfone ring) at the N-methylpropanamide side chain.

- A thiazolidinone core with a 4-oxo-2-thioxo substitution, which is common in bioactive molecules.

This compound’s design suggests applications in medicinal chemistry (e.g., antimicrobial or anti-inflammatory agents) due to the thiazolidinone scaffold and sulfone group, which are known to influence pharmacokinetics and target binding .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S3/c1-20(13-6-8-30(25,26)11-13)17(23)5-7-21-18(24)16(29-19(21)28)10-12-3-4-14(22)15(9-12)27-2/h3-4,9-10,13,22H,5-8,11H2,1-2H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRFCAVYXCKJDI-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-methylpropanamide, with CAS number 902046-93-9, is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, particularly focusing on its cytotoxicity and pharmacological implications.

Structural Characteristics

The molecular formula of the compound is C17H20N2O5S3, with a molecular weight of 428.6 g/mol. The structure comprises several functional groups that may contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C17H20N2O5S3 |

| Molecular Weight | 428.6 g/mol |

| CAS Number | 902046-93-9 |

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various chemical precursors. The details of the synthetic route can vary, but it often includes the formation of thiazolidinone derivatives and subsequent modifications to introduce the tetrahydrothiophene moiety.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds similar in structure have shown significant inhibition against human cancer cell lines such as KB and Hep-G2. The IC50 values for these compounds ranged from 0.9 to 4.5 µM, indicating potent cytotoxic activity .

The proposed mechanism of action for compounds containing the thiazolidinone structure involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. This includes targeting metabolic pathways that are often dysregulated in cancerous cells.

Case Studies

- Cytotoxicity Against Cancer Cells : A study reported that derivatives of thiazolidinones exhibited varying degrees of cytotoxicity against KB and Hep-G2 cell lines. The most potent derivatives had IC50 values below 5 µM, suggesting that modifications to the thiazolidinone core can enhance biological activity .

- Inhibition Studies : Another investigation focused on the inhibitory effects of related compounds on Schistosoma mansoni cercarial elastase. One derivative demonstrated an IC50 value of 264 µM, showcasing its potential as a therapeutic agent against parasitic infections .

Pharmacological Implications

Given its structural complexity and biological activity, this compound could serve as a lead in drug development for cancer therapy and potentially for treating parasitic infections. The presence of multiple functional groups allows for further modifications to optimize efficacy and reduce toxicity.

Comparison with Similar Compounds

Structural Analysis

Key structural analogs and their differences are summarized below:

Structural Differences:

- Sulfone vs.

- Benzylidene Substituents: The 4-hydroxy-3-methoxybenzylidene in the target compound may improve antioxidant activity via phenolic hydrogen donation, whereas the 4-methyl group in the analog favors hydrophobic interactions .

Physicochemical Properties

- Solubility: The sulfone group in the target compound likely increases water solubility compared to the analog’s hydroxyphenyl group, which has a higher predicted pKa (9.53) and may ionize less readily at physiological pH .

- Stability: The sulfone’s electron-withdrawing nature could reduce susceptibility to oxidative degradation compared to thioether-containing analogs .

Reactivity and Environmental Impact

- Interaction with Radicals: Environmentally persistent free radicals (EPFRs) in indoor environments (e.g., on surfaces or dust) may react with the target compound’s thioxo group, altering its stability or toxicity. Analogous thiazolidinones could exhibit similar reactivity, but the sulfone group in the target may reduce radical-mediated degradation compared to non-sulfonated analogs .

- This reactivity is less likely in saturated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.